![molecular formula C17H32OS2 B12604712 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol CAS No. 918343-95-0](/img/structure/B12604712.png)
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is an organic compound that features a unique structure combining a dithiane ring with a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol typically involves the reaction of non-4-en-1-yl derivatives with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the dithiane ring. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
類似化合物との比較
Similar Compounds
- 4-(4-Iodophenyl)butan-1-ol
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
- 4-(Cyclopent-1’-enyl)-butan-1-ol
- 4-(1H-indol-3-yl)butan-1-ol
Uniqueness
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
918343-95-0 |
|---|---|
分子式 |
C17H32OS2 |
分子量 |
316.6 g/mol |
IUPAC名 |
4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3 |
InChIキー |
IIVQMPYASVFEGN-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


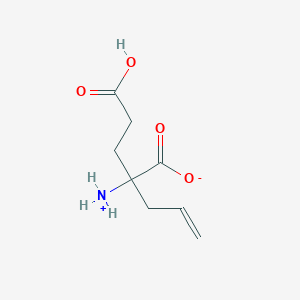

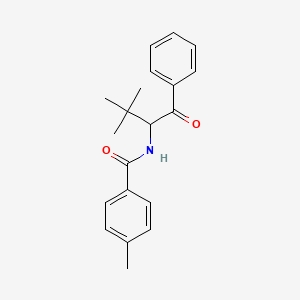

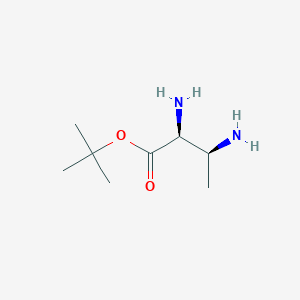
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
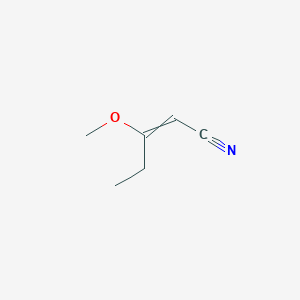

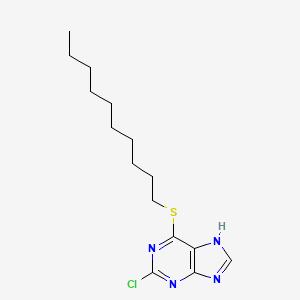
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
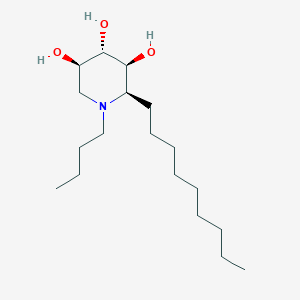
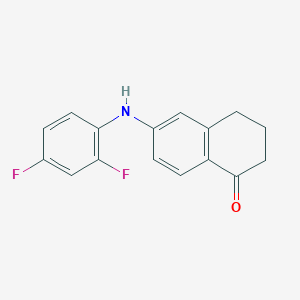
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
